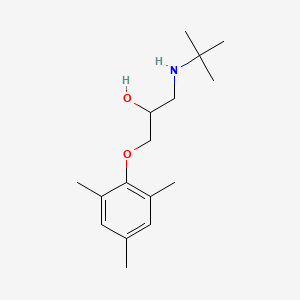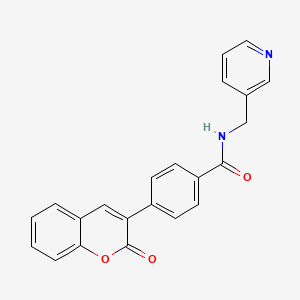
(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-acetylanilino)-1-(4-methylphenyl)-2-propen-1-one is an aromatic ketone.
Scientific Research Applications
1. Genotoxicity Studies
Compounds similar to (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one have been investigated for their genotoxic effects. For example, ethylating agents like 1-ethyl-1-nitrosourea (ENU) show mutagenic properties across various systems, from viruses to mammalian cells, highlighting the importance of studying such compounds for their potential DNA-damaging effects (Shibuya & Morimoto, 1993).
2. Advanced Oxidation Processes
Research into the degradation of organic compounds has noted the effectiveness of advanced oxidation processes (AOPs). Studies on acetaminophen degradation, for instance, contribute to understanding how similar organic compounds might be broken down in environmental or laboratory settings, which could be relevant for the breakdown or detoxification of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one (Qutob et al., 2022).
3. Stereochemistry in Pharmacology
The stereochemistry of compounds closely related to (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one, such as phenylpiracetam, has been studied for its implications in pharmacological profiles. This highlights the potential of exploring the stereochemical aspects of the specified compound for its pharmacological benefits or risks (Veinberg et al., 2015).
4. Proteostasis and Chemical Chaperones
Research into compounds like 4-phenylbutyric acid, which act as chemical chaperones, can inform the potential therapeutic applications of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one in maintaining proteostasis. This could be particularly relevant for diseases characterized by protein misfolding or aggregation (Kolb et al., 2015).
5. Ectoine Biosynthesis in Halotolerant Microorganisms
The study of ectoine biosynthesis pathways in halotolerant microorganisms can offer insights into how structurally similar compounds might be synthesized or metabolized in biological systems. This research area could reveal novel applications of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one in biotechnology or pharmaceuticals (Reshetnikov et al., 2011).
properties
Product Name |
(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17NO2/c1-13-3-5-16(6-4-13)18(21)11-12-19-17-9-7-15(8-10-17)14(2)20/h3-12,19H,1-2H3/b12-11+ |
InChI Key |
RKUWYNVXLRPAMO-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine](/img/structure/B1225435.png)
![2-[[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]methyl]isoindole-1,3-dione](/img/structure/B1225438.png)
![2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)

![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)

![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)

![2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1225455.png)
![5-Bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1225457.png)